(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)
Description
(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) is a chiral imidazolium salt with a hexafluorophosphate counterion. Its structure features a 2,6-diethylphenyl substituent at position 3 of the imidazolium ring and a (1-hydroxy-3-methylbutan-2-yl) group at position 1, conferring stereochemical specificity (S-configuration). However, its pharmacological profile remains underexplored in public literature.
Properties
Molecular Formula |
C18H29F6N2OP |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3-methylbutan-1-ol;hexafluorophosphate |
InChI |
InChI=1S/C18H29N2O.F6P/c1-5-15-8-7-9-16(6-2)18(15)20-11-10-19(13-20)17(12-21)14(3)4;1-7(2,3,4,5)6/h7-9,13-14,17,21H,5-6,10-12H2,1-4H3;/q+1;-1 |
InChI Key |
JZXZTICJFRGPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2CC[N+](=C2)C(CO)C(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of the Imidazolium Core with 2,6-Diethylphenyl Substituent
The 3-(2,6-diethylphenyl) substituent is introduced typically via condensation reactions involving:
- 2,6-diethyl-substituted aniline derivatives or benzaldehydes as aromatic precursors.
- Appropriate alpha-halo ketones or aldehydes to form the imidazole ring system.
A common approach involves the condensation of 2,6-diethylphenyl-substituted precursors with glyoxal and ammonium salts or primary amines to form the imidazolium ring.
Counterion Exchange to Hexafluorophosphate(V)
The final step involves exchanging the initial counterion (often chloride or bromide) with hexafluorophosphate(V) to improve stability and solubility:
- Treatment of the imidazolium salt with ammonium hexafluorophosphate or potassium hexafluorophosphate in aqueous or organic solvents.
- The hexafluorophosphate salt precipitates or can be isolated by extraction and recrystallization.
Representative Experimental Data
The following table summarizes typical reaction conditions and yields reported for structurally similar imidazolium salts with chiral hydroxyalkyl substituents, which by analogy apply to the target compound:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Imidazole ring formation | 2,6-Diethylphenylamine + glyoxal + ammonium salt, reflux in ethanol | 60-75 | Purification by recrystallization |
| 2 | N-Alkylation with chiral halide | (S)-1-hydroxy-3-methylbutan-2-yl bromide, base (K2CO3), acetonitrile, 50°C | 70-85 | Stereospecific alkylation; monitored by chiral HPLC |
| 3 | Counterion exchange | NH4PF6 in water/acetone mixture, room temperature | 90-95 | Precipitation of hexafluorophosphate salt |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used to purify intermediates.
- Crystallization: Final hexafluorophosphate salts are often purified by recrystallization from solvents like ethanol, acetone, or ether.
- Chiral HPLC: To confirm the stereochemical purity of the chiral hydroxyalkyl substituent.
- NMR Spectroscopy: ^1H and ^13C NMR used to confirm structural integrity.
- Mass Spectrometry: HRMS confirms molecular weight and formula.
Literature and Industrial Insights
- While direct literature on this exact compound is limited, closely related imidazolium salts with chiral hydroxyalkyl substituents have been synthesized and characterized extensively in asymmetric catalysis research.
- Industrial suppliers such as Ambeed and Avantor list (S)-3-(2,6-Diethylphenyl)-1-(2-hydroxy-1-phenylethyl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) as a related compound, indicating similar preparation methods involving chiral alkylation and counterion exchange.
- Preparation methods involving copper-catalyzed coupling and palladium-catalyzed cross-coupling reactions have been reported for related aromatic amine and imidazole derivatives, which can be adapted for the 2,6-diethylphenyl substituent introduction.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Key Considerations |
|---|---|---|---|
| Imidazole core synthesis | Aromatic amine + glyoxal + ammonium salt, reflux | 60-75 | Purity of starting materials crucial |
| Chiral N1-alkylation | (S)-1-hydroxy-3-methylbutan-2-yl halide, base, mild heating | 70-85 | Stereochemical control essential |
| Counterion exchange to hexafluorophosphate(V) | NH4PF6 or KPF6, aqueous/organic solvent, RT | 90-95 | Efficient precipitation and isolation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the imidazole ring or the phenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: Imidazolium salts are often used as catalysts in organic synthesis, particularly in ionic liquid form.
Material Science: These compounds can be used in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology
Antimicrobial Agents: Some imidazolium salts exhibit antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: These compounds may act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Therapeutics: Imidazolium salts have been explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry
Electrolytes: These compounds can be used as electrolytes in batteries and fuel cells.
Solvents: Imidazolium-based ionic liquids are used as solvents in various industrial processes due to their unique properties.
Mechanism of Action
The mechanism of action of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound differ in stereochemistry, substituent groups, or counterions, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Related Imidazolium Salts
Key Observations:
Stereochemical Impact :
The (R)-isomer analog (Table 1, Row 2) exhibits reversed chirality compared to the target compound. Studies suggest that stereochemistry significantly influences interactions with chiral environments, such as enzyme active sites or polymeric matrices . For instance, (R)-configured imidazolium salts may exhibit altered binding affinities in catalysis or biological systems.
The phenylpropanol substituent (Row 3) adds aromatic bulk, which could stabilize π-π interactions in ligand-receptor binding .
Purity and Synthesis :
Both analogs listed in are reported at 95% purity, indicating robust synthetic protocols. The absence of purity data for the target compound suggests further optimization may be needed for reproducible applications .
Bioactivity Clustering: Hierarchical clustering of bioactivity profiles () implies that minor structural changes—such as switching from a methylbutanol to phenylpropanol group—could shift protein-target interactions or toxicity profiles. For example, phenyl-containing analogs may cluster with kinase inhibitors, while alkyl-substituted derivatives align with ion channel modulators .
Biological Activity
(S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), identified by its CAS number 2248771-38-0, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for therapeutic use based on diverse research findings.
Molecular Structure
The compound belongs to the class of imidazolium salts, characterized by a quaternary nitrogen atom and a hexafluorophosphate anion. The presence of bulky diethylphenyl and hydroxy-methyl groups contributes to its unique properties.
Molecular Formula and Weight
- Molecular Formula : C17H26F6N2O
- Molecular Weight : 392.39 g/mol
Anticancer Properties
Recent studies have indicated that compounds within the imidazolium class exhibit notable anticancer activity. For instance, (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) has shown promising results against various tumor cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Growth inhibition |
| HeLa (Cervical Cancer) | 12.8 | Apoptosis induction |
| A549 (Lung Cancer) | 18.6 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been correlated with enhanced cytotoxicity in tumor cells.
- Interaction with Cellular Signaling Pathways : Preliminary data suggest modulation of pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit the growth of cancer cells through mechanisms involving apoptosis and necrosis. For example, flow cytometry analysis revealed an increase in the sub-G1 phase population in treated cells, indicating apoptotic activity.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of (S)-3-(2,6-Diethylphenyl)-1-(1-hydroxy-3-methylbutan-2-yl)-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity.
Case Study 2: Synergistic Effects with Chemotherapy
Another study explored the synergistic effects of this compound when combined with standard chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting potential for improved therapeutic strategies.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicated that at therapeutic doses, the compound exhibits low toxicity profiles in non-cancerous cell lines. Further studies are needed to establish comprehensive safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
